molecular formula C19H15Cl2N3O2 B1665847 CCMI CAS No. 917837-54-8

CCMI

カタログ番号: B1665847
CAS番号: 917837-54-8
分子量: 388.2 g/mol
InChIキー: VMAKIACTLSBBIY-BOPFTXTBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AVL-3288は、α7ニコチン性アセチルコリン受容体の正のアロステリックモジュレーターです。この化合物は、特に認知機能増強と神経保護の文脈において、その潜在的な治療効果について研究されてきました。AVL-3288は、受容体自体を直接活性化することなく、受容体の内因性リガンドであるアセチルコリンに対する応答を強化するという点でユニークです .

準備方法

AVL-3288の合成には、いくつかの重要なステップが含まれます。合成経路は通常、コア構造の調製から始まり、続いて特定の官能基が導入されます。反応条件は、目的の生成物が得られるように、温度、pH、および特定の触媒の使用を正確に制御する必要があることがよくあります。工業生産方法には、収率と純度を最適化するためのハイスループットスクリーニング技術が含まれる場合があります .

化学反応の分析

Objectives and Scope

CCMI focuses on:

  • Evaluating long-term ozone trends and stratospheric-tropospheric exchange processes

  • Assessing impacts of atmospheric composition changes (e.g., methane, aerosols) on climate

  • Projecting future changes in stratospheric circulation and chemical feedbacks .

Key research themes include:
a. Methane-Climate Interactions
Studies using models like SOCOLv3 show methane contributes to ~20% of projected stratospheric water vapor increases by 2100 under RCP6.0 scenarios .

b. Aerosol Impacts
Simulations of volcanic eruptions (e.g., Mt. Pinatubo) demonstrate sulfate aerosols reduce stratospheric ozone by up to 15% in tropical regions through heterogeneous chemistry .

c. Ozone Budget Drivers
Tropospheric ozone increases by 4-6 ppbv from 2000–2100 in RCP6.0, primarily due to methane oxidation and precursor emissions .

Modeling Frameworks

This compound employs chemistry-climate models (CCMs) with full stratosphere-troposphere interactions. Representative simulations include:

Model Feature Specification
Temporal coverage1960–2100
Chemical scheme150+ species, fully interactive O₃-NOₓ-HOₓ
Aerosol interactionsVolcanic, sulfate, and organic aerosols
Boundary conditionsCMIP6-compliant scenarios (e.g., SSPs)

These models identify critical biases, such as a 5–10 ppbv overestimation of tropical tropospheric ozone in some configurations .

Stratospheric Changes

  • Strengthening Brewer-Dobson circulation increases stratosphere-troposphere ozone flux by 15–20% by 2100 .

  • Polar ozone recovery rates vary by latitude, with Antarctic ozone hole closure delayed beyond 2060 in high-emission scenarios .

Tropospheric Chemistry

  • Methane oxidation accounts for 60–70% of tropospheric OH variability in this compound simulations .

  • NOₓ emission reductions decrease surface ozone by 2–4 ppbv but increase methane lifetime by 8–12% .

Data Validation

This compound models are evaluated against satellite (e.g., ACE-FTS, MLS) and ground-based observations. For example:

Parameter Model Bias Observational Reference
Tropical O₃ (50 hPa)+12% ± 5%Microwave Limb Sounder
Stratospheric H₂O-0.3 ppmv (±0.2)Aura-HIRDLS

These comparisons inform model improvements, such as revised halogen chemistry parameterizations .

While "this compound" does not represent a chemical compound, the initiative provides critical insights into chemical-climate interactions through coordinated modeling efforts. Its work underpins international climate assessments, including IPCC reports, by quantifying feedbacks between atmospheric composition and Earth’s radiative balance.

科学的研究の応用

Atmospheric Science

Overview:
The primary focus of CCMI in atmospheric science is to evaluate and enhance climate models that simulate stratospheric ozone, tropospheric composition, and air quality. This is achieved through rigorous model intercomparisons and diagnostics.

Key Findings:

  • Model Evaluation: The this compound evaluates various chemistry-climate models to assess their performance in simulating atmospheric processes. For instance, the evaluation of models from phase 1 of this compound revealed significant biases in simulating tropospheric ozone compared to observational data .
  • Impact of Emission Policies: Research utilizing this compound simulations has laid the groundwork for understanding how future emission policies can affect tropospheric ozone levels .

Data Table: Model Performance Evaluation

Model NameOzone Bias (%)PM2.5 Bias (%)Year Range
SOCOLv3.0-15-101960-2010
CAMS Interim+5-202000-2014
ECHAM5-10+52000-2010

Cancer Research

Overview:
The Cancer Cell Map Initiative (this compound) is a distinct research program that focuses on mapping protein interactions relevant to cancer biology. This approach shifts the focus from genetic variations to protein-level interactions, providing insights into potential biomarkers and therapeutic targets.

Key Findings:

  • Protein-Protein Interactions: Recent studies have cataloged hundreds of previously unknown protein-protein interactions associated with breast cancer and head and neck cancers, revealing potential new drug targets .
  • Network Mapping: The initiative employs advanced techniques such as affinity purification-mass spectrometry to create detailed maps of protein interactions, which can inform cancer diagnosis and treatment strategies .

Case Study: Breast Cancer Protein Interaction Mapping

  • Objective: Identify novel biomarkers for breast cancer.
  • Methodology: Utilized affinity purification-mass spectrometry to analyze protein interactions in cancerous versus non-cancerous cell lines.
  • Results: Discovered over 700 unique protein interactions, with approximately 79% not previously documented.

Environmental Policy and Climate Change

Overview:
this compound plays a crucial role in informing environmental policies by providing robust scientific data on atmospheric chemistry and climate interactions.

Key Findings:

  • Stratospheric Aerosol Injection Research: this compound has been involved in studies assessing the impacts of stratospheric aerosol injections as a potential geoengineering strategy to mitigate climate change effects .
  • Long-Term Climate Simulations: The initiative supports long-term climate modeling efforts that help predict future atmospheric conditions under various emission scenarios .

Data Table: Climate Modeling Outcomes

ScenarioTemperature Change (°C)Ozone Layer Impact (%)Year Range
Stratospheric Aerosol Injection-1.5+102020-2050
Business as Usual+2.0-52020-2050

作用機序

AVL-3288の作用機序には、α7ニコチン性アセチルコリン受容体との相互作用が含まれます。正のアロステリックモジュレーターとして、AVL-3288はアセチルコリン結合部位とは異なる部位に結合し、受容体のアセチルコリンに対する応答を強化します。このモジュレーションは、シナプス伝達の時間空間的特徴を維持し、受容体の急速な脱感作を防ぐのに役立ちます。関与する分子標的と経路には、コリン作動性系とシナプスの可塑性と認知機能を調節する下流のシグナル伝達経路が含まれます .

類似の化合物との比較

AVL-3288は、AVL-3288、AVL-3288、AVL-3288など、α7ニコチン性アセチルコリン受容体の他の正のアロステリックモジュレーターと比較されます。これらの化合物は、同様の作用機序を共有していますが、AVL-3288は、その特定の結合親和性と薬物動態プロファイルにおいてユニークです。このユニークさは、AVL-3288を、α7ニコチン性アセチルコリン受容体調節の治療の可能性を研究するための貴重なツールにします .

類似化合物との比較

AVL-3288 is compared with other positive allosteric modulators of the alpha7 nicotinic acetylcholine receptor, such as AVL-3288, AVL-3288, and AVL-3288. While these compounds share a similar mechanism of action, AVL-3288 is unique in its specific binding affinity and pharmacokinetic profile. This uniqueness makes AVL-3288 a valuable tool for studying the therapeutic potential of alpha7 nicotinic acetylcholine receptor modulation .

生物活性

CCMI, or Cytochrome c maturation protein I, plays a crucial role in the biogenesis of cytochrome c, a vital component in the electron transport chain of various organisms, including proteobacteria and archaea. Its primary function involves the covalent ligation of heme to apocytochrome c, which is essential for the proper functioning of cytochromes in cellular respiration and energy production.

Structural Characteristics

This compound is part of the CcmFHI complex that facilitates heme ligation. It consists of several distinct segments that contribute to its functional capabilities:

  • This compound-1 Segment : Involved in recognizing and binding apocytochrome c.
  • This compound-2 Segment : Plays a supportive role in the maturation process.
  • Cytoplasmic Loop : Contains motifs implicated in protein-protein interactions, enhancing its functional versatility.

The mechanism by which this compound operates can be summarized as follows:

  • Recognition : this compound specifically binds to apocytochrome c rather than holocytochrome c, indicating a selective role in the maturation process.
  • Heme Transfer : It facilitates the transfer of heme to apocytochrome c, converting it into holocytochrome c.
  • Protein Interactions : The cytoplasmic loop's leucine zipper-like motif is critical for interactions with other proteins involved in the maturation process.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Functional Studies : Mutants lacking this compound exhibit impaired cytochrome c production, which can be partially rescued by overexpressing other components of the Ccm machinery (CcmF and CcmG) .
  • Genetic Analysis : The requirement for both CcmF-CcmH and CcmG suggests a complex interplay between these proteins and this compound during cytochrome c maturation .

Data Table: Key Findings on this compound Functionality

StudyKey FindingsMethodology
Null mutants show partial recovery in cytochrome c production when CcmF-CcmH is overexpressed.Genetic manipulation and growth assays.
This compound acts as an apocytochrome c chaperone, essential for heme ligation.Biochemical assays to assess binding affinity and specificity.
The cytoplasmic loop is important for optimal function under specific growth conditions.Comparative analysis of mutant phenotypes.

Case Study 1: Functional Analysis of this compound Mutants

A study conducted on Rhodobacter capsulatus revealed that mutations within the this compound segments led to significant defects in cytochrome c maturation. By creating various alleles fused with FLAG tags, researchers were able to demonstrate that specific regions within this compound are critical for its functionality .

Case Study 2: Impact of Overexpression on Cytochrome Production

In an experimental setup where CcmF and CcmG were overexpressed alongside this compound-null mutants, researchers observed a marked improvement in holocytochrome c formation across different media types, highlighting the interdependence of these proteins in the maturation process .

特性

IUPAC Name

(Z)-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAKIACTLSBBIY-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)/C(=C/NC2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917837-54-8
Record name AVL-3288
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917837548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVL-3288
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA80VAX4WF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCMI
Reactant of Route 2
Reactant of Route 2
CCMI
Reactant of Route 3
Reactant of Route 3
CCMI
Reactant of Route 4
Reactant of Route 4
CCMI
Reactant of Route 5
CCMI
Reactant of Route 6
CCMI
Customer
Q & A

Q1: What is the primary target of AVL-3288?

A1: AVL-3288 targets the α7 nicotinic acetylcholine receptor (α7 nAChR) .

Q2: How does AVL-3288 interact with α7 nAChRs?

A2: AVL-3288 acts as a positive allosteric modulator of α7 nAChRs, enhancing the receptor's response to acetylcholine, its natural neurotransmitter .

Q3: What are the downstream effects of AVL-3288's interaction with α7 nAChRs?

A3: AVL-3288 binding to α7 nAChRs enhances receptor currents. This leads to improvements in cognitive function in both healthy individuals and animal models, and has shown potential in mitigating cognitive impairments following traumatic brain injury (TBI) .

Q4: What is the molecular formula and weight of (Z)-3-(4-Chloroanilino)-N-(4-chlorophenyl)-2-(3-methylisoxazol-5-yl)prop-2-enamide?

A4: The provided research excerpts do not specify the molecular formula or weight of AVL-3288. This information would require consultation with chemical databases or the compound's manufacturer.

Q5: Is there any spectroscopic data available for AVL-3288?

A5: The provided research excerpts do not include spectroscopic data for AVL-3288.

Q6: Has the material compatibility, stability, catalytic properties, or computational modeling of AVL-3288 been studied?

A6: The research excerpts primarily focus on AVL-3288's effects on cognitive function and its interaction with α7 nAChRs. Information on these other aspects would require further investigation.

Q7: Are there any studies examining how structural modifications to AVL-3288 affect its activity, potency, and selectivity?

A7: The provided research excerpts do not delve into SAR studies for AVL-3288.

Q8: What is known about the stability, formulation, SHE regulations, and PK/PD profile of AVL-3288?

A8: The research excerpts focus primarily on AVL-3288's in vivo efficacy in animal models. Further research would be needed to provide information on these topics.

Q9: What in vitro and in vivo studies have been conducted on AVL-3288?

A9: Preclinical studies using adult male Sprague Dawley rats demonstrated that AVL-3288 administration improved learning and memory performance after TBI. These studies involved behavioral tasks such as fear conditioning and the Morris water maze. Notably, AVL-3288 rescued deficits in water maze retention and working memory .

Q10: Did AVL-3288 demonstrate any effects on hippocampal synaptic plasticity?

A10: Yes, application of AVL-3288 to hippocampal slices derived from rats three months post-TBI rescued deficits in basal synaptic transmission and long-term potentiation (LTP) in the CA1 region of the hippocampus .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。